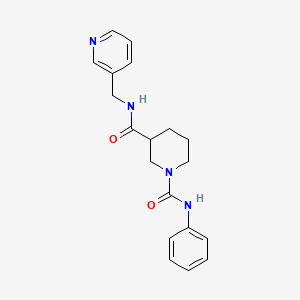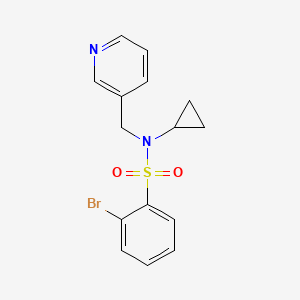
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide, also known as QAP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QAP belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of Alzheimer's and Parkinson's diseases, as it has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. In addition, this compound has been studied for its antibacterial and antifungal activities.
Mécanisme D'action
The mechanism of action of 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, this compound has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively. This compound has also been shown to have antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide in lab experiments is its broad range of potential therapeutic applications. This compound has been shown to have activity against cancer cells, neurodegenerative disorders, and infectious diseases, making it a versatile compound for research. Another advantage of this compound is its relatively simple synthesis method, which makes it easily accessible for researchers.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, as this compound has been shown to have cytotoxic effects on some cell lines. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and specific compounds. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on different cell lines. Overall, this compound has shown promising potential for therapeutic applications, and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
The synthesis of 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide involves the reaction of 8-aminoquinoline with 4-methylacetophenone in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with propionic anhydride to form this compound. The overall synthesis of this compound is shown below:
Propriétés
IUPAC Name |
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-8-10-16(11-9-14)19(23-15(2)25)13-20(26)24-18-7-3-5-17-6-4-12-22-21(17)18/h3-12,19H,13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWFMHIBNITOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NC2=CC=CC3=C2N=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)
